molecular formula H2KO4P B7797904 Nutrol

Nutrol

Cat. No. B7797904
M. Wt: 136.086 g/mol
InChI Key: GNSKLFRGEWLPPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04160657

Procedure details

In an alternative reaction, the solid monocalcium phosphate is reacted with potassium sulfate to yield primarily KH2PO4 with little or no H3PO4 coproduct. Conversely, if a portion of the (uncrystallized) MCP/H3PO4 liquor is reacted with potassium sulfate the resulting KH2PO4 /H3PO4 solution will have a plant food value of 0-24-6. A portion of any of the K2O products may be recycled back to the acidulation vessel to provide makeup for the K2O lost in the hydrolysis sector.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Ca+2].S([O-])([O-])(=O)=O.[K+:12].[K+]>>[OH:3][P:1]([O-:5])([OH:4])=[O:2].[K+:12].[OH:3][P:1]([OH:5])([OH:4])=[O:2] |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])O.[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an alternative reaction

Outcomes

Product
Name
Type
product
Smiles
OP(=O)(O)[O-].[K+]
Name
Type
product
Smiles
OP(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.